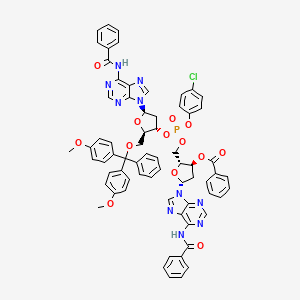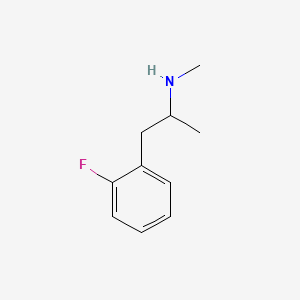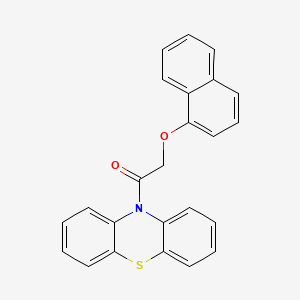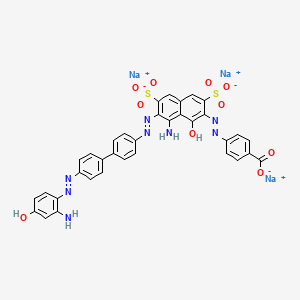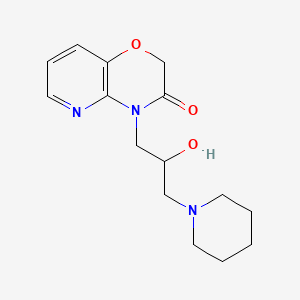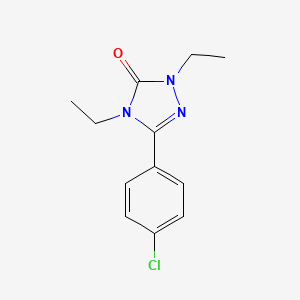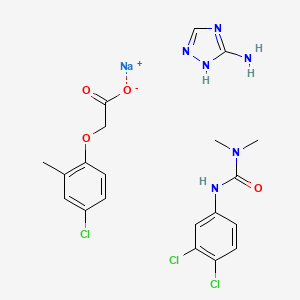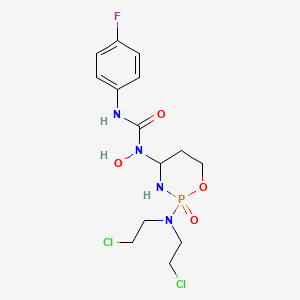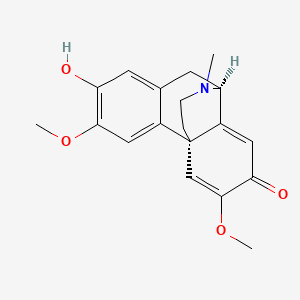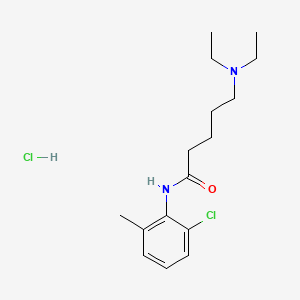![molecular formula C33H42F8N2O4 B12720028 2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide CAS No. 72494-14-5](/img/structure/B12720028.png)
2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide is a complex organic compound with a unique structure that combines phenoxy, hydroxy, and perfluorovaleryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide involves multiple steps, starting with the preparation of the phenoxy and hydroxy intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures and in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may lead to the formation of a ketone or aldehyde, while reduction of the perfluorovaleryl group may result in the formation of a hydrocarbon.
Scientific Research Applications
2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Di-tert-pentylphenoxy)acetic acid: This compound shares the phenoxy and tert-pentyl groups but lacks the hydroxy and perfluorovaleryl groups.
4-(2,4-Di-tert-pentylphenoxy)butyric acid: Similar in structure but with a butyric acid group instead of the hexananilide group.
Uniqueness
2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
72494-14-5 |
|---|---|
Molecular Formula |
C33H42F8N2O4 |
Molecular Weight |
682.7 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[3-hydroxy-4-(2,2,3,3,4,4,5,5-octafluoropentanoylamino)phenyl]hexanamide |
InChI |
InChI=1S/C33H42F8N2O4/c1-8-11-12-25(47-24-16-13-19(29(4,5)9-2)17-21(24)30(6,7)10-3)26(45)42-20-14-15-22(23(44)18-20)43-28(46)32(38,39)33(40,41)31(36,37)27(34)35/h13-18,25,27,44H,8-12H2,1-7H3,(H,42,45)(H,43,46) |
InChI Key |
YQTBVQGDWOBHRU-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NC1=CC(=C(C=C1)NC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F)O)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
Canonical SMILES |
CCCCC(C(=O)NC1=CC(=C(C=C1)NC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F)O)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


